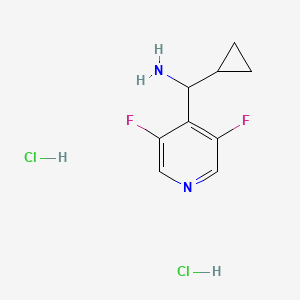
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C9H11ClF2N2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclopropyl group and a difluoropyridinyl moiety.
Méthodes De Préparation
The synthesis of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of cyclopropyl bromide with a suitable nucleophile.
Introduction of the difluoropyridinyl moiety: This step involves the reaction of a pyridine derivative with fluorinating agents to introduce the fluorine atoms at the desired positions.
Coupling of the cyclopropyl and difluoropyridinyl groups: This step typically involves the use of coupling reagents such as palladium catalysts to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Analyse Des Réactions Chimiques
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for hydrolysis reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. These interactions can result in various physiological effects, including changes in mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
1-CYCLOPROPYL-1-(3,5-DICHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE: This compound has chlorine atoms instead of fluorine atoms, resulting in different chemical and biological properties.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)ETHANAMINE DIHYDROCHLORIDE: This compound has an ethyl group instead of a methylene group, leading to differences in reactivity and stability.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANOL: This compound has a hydroxyl group instead of an amine group, resulting in different chemical and biological properties.
The uniqueness of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C9H12Cl2F2N2 |
|---|---|
Poids moléculaire |
257.10 g/mol |
Nom IUPAC |
cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H |
Clé InChI |
JAVJIXZSTACSSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















